1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride
Description
This compound is a synthetic small molecule featuring a phenoxy group substituted with an adamantane moiety at the para position, linked to a propan-2-ol backbone. The secondary hydroxyl group is further modified with a 2,6-dimethylmorpholine moiety, and the structure is stabilized as a hydrochloride salt.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3.ClH/c1-17-13-26(14-18(2)29-17)15-23(27)16-28-24-5-3-22(4-6-24)25-10-19-7-20(11-25)9-21(8-19)12-25;/h3-6,17-21,23,27H,7-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLWWSQXJPJRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including case studies and data tables that summarize key results.
Chemical Structure
The compound features an adamantane moiety linked to a phenoxy group and a morpholine derivative. The structural complexity suggests multiple potential interactions with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of adamantane, including this compound, may have cytotoxic effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antiviral Properties : Compounds with similar structures have shown antiviral activity, particularly against viruses like influenza and HIV. This may be attributed to their ability to interfere with viral replication processes.
In Vitro Studies
Several in vitro studies have assessed the biological effects of this compound:
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinase C (PKC) : Similar compounds have been shown to inhibit PKC activity, which is crucial for various cellular signaling pathways involved in growth and differentiation.
- Induction of Apoptosis : Evidence suggests that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.
Case Studies
A notable case study involved the administration of the compound in an animal model bearing xenografts of MCF-7 breast cancer cells. Treatment resulted in:
- Tumor Size Reduction : A significant decrease in tumor volume was observed after 21 days of treatment.
- Altered Tumor Kinetics : The potential doubling time (Tpot) increased significantly, indicating a reduction in tumor cell proliferation rates.
Scientific Research Applications
Antiviral Activity
Adamantane derivatives have historically been recognized for their antiviral properties, particularly against Influenza A. The incorporation of the adamantane structure in this compound may enhance its ability to interact with viral proteins, potentially leading to effective antiviral agents. Research indicates that similar compounds have demonstrated significant inhibitory effects on viral replication pathways .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of adamantane derivatives. The compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications in the aryl moiety can significantly influence antibacterial efficacy .
Cancer Research
Emerging evidence points towards the application of adamantane derivatives in oncology. Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies like cisplatin. The lipophilic nature of these compounds may facilitate their penetration into tumor tissues, enhancing therapeutic outcomes .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the adamantane-phenoxy-propanol core but differ in substituents on the nitrogen-containing heterocycle. Below is a comparative analysis based on physicochemical properties, synthetic pathways, and pharmacological implications:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Lipophilicity Trends: The adamantane-phenoxy-propanol backbone consistently increases logP values (predicted >4.5), but substituents modulate this: Morpholine derivatives (target compound and BE45788 in ) exhibit lower logP than piperidine or cyclopentylamino analogs due to oxygen’s polarity. 2,6-Dimethylmorpholine in the target compound further elevates lipophilicity compared to unsubstituted morpholine .
Synthetic Accessibility: Claisen–Schmidt condensation (as in ) is a common route for phenoxy-propanol derivatives, but adamantane coupling requires specialized reagents (e.g., adamantyl halides). The 2,6-dimethylmorpholine moiety likely introduces synthetic challenges in regioselective alkylation, as seen in related morpholine syntheses .
Pharmacological Implications :
- Target Compound : The dimethylmorpholine group may reduce CYP450-mediated metabolism compared to unsubstituted morpholine, extending half-life .
- Piperidine Analogs : Higher basicity could enhance tissue penetration but increase renal clearance .
- Dihydrochloride Salts : Improved solubility (e.g., ) supports parenteral formulations but may require pH adjustment for stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
